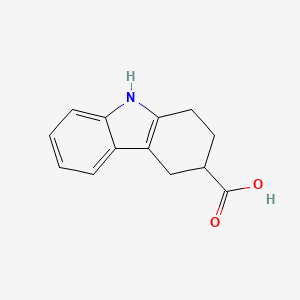

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-4,8,14H,5-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLAUQMHSAAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid: Principles and Practices

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, a crucial heterocyclic scaffold in medicinal chemistry. The primary focus is on the Fischer indole synthesis, the most reliable and versatile method for constructing the tetrahydrocarbazole core. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical parameters that govern reaction outcomes. Intended for researchers and professionals in drug development, this guide bridges theoretical principles with practical application to empower the efficient and successful synthesis of this valuable compound.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] Its rigid, tricyclic framework is a key feature in compounds designed as anti-cancer agents, telomerase inhibitors, and antibacterial drugs that can reverse multidrug resistance.[1] Specifically, the inclusion of a carboxylic acid moiety at the 3-position provides a versatile synthetic handle for creating diverse libraries of amides, esters, and other derivatives. This functional group is instrumental for conducting extensive structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy.[1]

Given its importance, a robust and reproducible synthetic route is paramount. The Fischer indole synthesis, a classic reaction discovered by Hermann Emil Fischer in 1883, remains the most effective and widely adopted method for this purpose.[3][4] This guide will dissect this synthesis in detail, providing the causal logic behind each step to ensure both understanding and successful execution.

The Synthetic Strategy: A Fischer Indole Synthesis Approach

The most logical and widely practiced approach for synthesizing this compound involves a two-step sequence starting from commercially available reagents:

-

Step 1: Fischer Indole Cyclization: The condensation of phenylhydrazine with a suitable cyclohexanone derivative under acidic conditions to form the tetrahydrocarbazole ester.

-

Step 2: Saponification: The hydrolysis of the resulting ester to yield the final carboxylic acid product.

This strategy is efficient and leverages the powerful ring-forming capability of the Fischer synthesis.[1][3][5]

Overall Synthetic Workflow

The entire process can be visualized as a streamlined progression from simple starting materials to the complex heterocyclic target.

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Deep Dive: The Fischer Indole Synthesis

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The Fischer indole synthesis is not a simple condensation but a cascade of precisely orchestrated chemical events catalyzed by acid.[3][4][5]

The key stages are:

-

Hydrazone Formation: Phenylhydrazine reacts with the ketone (ethyl 4-oxocyclohexane-1-carboxylate) to form a phenylhydrazone. This is a standard imine formation reaction.[6]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enehydrazine form. This step is crucial and is facilitated by the acid catalyst.[4][5]

-

[1][1]-Sigmatropic Rearrangement: The protonated enehydrazine undergoes a concerted pericyclic rearrangement. This is the core bond-forming step where the C-C bond of the new five-membered ring is created and the weak N-N bond is cleaved.[3][4]

-

Aromatization & Cyclization: The resulting di-imine intermediate readily cyclizes and eliminates a molecule of ammonia (NH₃) to form the energetically favorable aromatic indole ring system, yielding the stable tetrahydrocarbazole product.[4][5]

Caption: Core mechanistic pathway of the Fischer indole synthesis.

Choosing the Right Acid Catalyst

The choice of acid is a critical parameter. Both Brønsted acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used.[4][5]

-

Glacial Acetic Acid: Often the preferred choice for this specific synthesis. It acts as both a catalyst and a solvent, offering good yields and straightforward workup.[7][8]

-

Polyphosphoric Acid (PPA): Can lead to higher yields but requires more vigorous temperature control and can make product isolation more challenging.

-

Lewis Acids: Effective, but can be sensitive to moisture and may require anhydrous conditions.

For the protocol described below, glacial acetic acid is selected for its balance of reactivity, safety, and operational simplicity.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory synthesis of the target compound.

Step 1: Synthesis of Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|

| Phenylhydrazine | 108.14 | 10.81 g | 1.0 |

| Ethyl 4-oxocyclohexane-1-carboxylate | 170.21 | 17.02 g | 1.0 |

| Glacial Acetic Acid | 60.05 | 150 mL | Solvent/Catalyst |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (10.81 g, 0.1 mol) and ethyl 4-oxocyclohexane-1-carboxylate (17.02 g, 0.1 mol).

-

Solvent/Catalyst Addition: Carefully add 150 mL of glacial acetic acid to the flask. The mixture will likely warm slightly.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The solution will darken in color. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[7]

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into 500 mL of ice-cold water while stirring vigorously. A solid precipitate will form.

-

Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Recrystallize the solid from hot ethanol to yield the pure ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate as a crystalline solid. Dry the product in a vacuum oven. The expected yield is typically in the range of 65-80%.

Step 2: Saponification to this compound

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

|---|---|---|---|

| Carbazole Ester (from Step 1) | 259.32 | 10.0 g | 1.0 |

| Potassium Hydroxide (KOH) | 56.11 | 4.3 g | ~2.0 |

| Ethanol | 46.07 | 100 mL | Solvent |

| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the carbazole ester (10.0 g, 0.0386 mol) in 100 mL of ethanol. Add potassium hydroxide (4.3 g, 0.0767 mol).

-

Reaction Execution: Heat the mixture to reflux with stirring for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Workup and Isolation: After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator. Dilute the remaining solution with 100 mL of water.

-

Acidification: Cool the aqueous solution in an ice bath and slowly acidify it to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The target carboxylic acid will precipitate as a fine solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove any inorganic salts. Dry the product thoroughly under vacuum. The final this compound should be obtained as a white or off-white solid with a typical yield of 90-98%.

Conclusion and Outlook

The Fischer indole synthesis provides a time-tested and highly effective pathway to this compound. By understanding the underlying mechanism and carefully controlling reaction parameters such as catalyst choice, temperature, and reaction time, researchers can reliably produce this valuable intermediate. The protocols detailed herein are robust and scalable, providing a solid foundation for both small-scale research and larger drug development campaigns. The versatility of the carboxylic acid functional group ensures that this scaffold will continue to be a cornerstone in the discovery of novel therapeutics.

References

-

Der Pharma Chemica. Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Available at: [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

-

Taylor & Francis Online. Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Available at: [Link]

-

Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. Available at: [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

-

OSTI.GOV. Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Available at: [Link]

-

Canadian Journal of Chemistry. The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Available at: [Link]

-

ResearchGate. Synthesis of 9H‐Carbazole based carboxylic acids. Available at: [Link]

-

World Journal of Advanced Research and Reviews. A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available at: [Link]

-

National Institutes of Health. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. Available at: [Link]

-

National Institutes of Health. 2,3,4,9-Tetrahydro-1H-carbazole. Available at: [Link]

-

ACG Publications. Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Available at: [Link]

-

National Institutes of Health. Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. Available at: [Link]

- Google Patents. A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.

-

Wikipedia. Cyclohexanecarboxylic acid. Available at: [Link]

-

Organic Syntheses Procedure. 1-methylcyclohexanecarboxylic acid. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scribd.com [scribd.com]

- 8. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid

Abstract: This document provides an in-depth analysis of the core physicochemical properties of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, a key heterocyclic scaffold in modern medicinal chemistry. The tetrahydrocarbazole nucleus is a privileged structure found in numerous natural products and pharmacologically active compounds, exhibiting activities ranging from anticancer to anti-inflammatory.[1][2] The addition of a carboxylic acid moiety at the 3-position creates a versatile intermediate for further synthetic modification and introduces critical properties influencing its pharmacokinetic and pharmacodynamic profile.[3] This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, authoritative protocols for experimental determination, and expert insights into the significance of each property in the context of drug discovery.

Introduction: The Strategic Importance of a Privileged Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a tricyclic system of significant interest in drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. This scaffold is a cornerstone in the development of therapeutics targeting a wide array of conditions, including cancer, microbial infections, and central nervous system disorders.[1][2]

The specific subject of this guide, this compound (CAS: 26088-66-4), represents a strategic evolution of this scaffold. The carboxylic acid functional group serves two primary purposes:

-

A Handle for Synthesis: It acts as a versatile chemical handle for creating libraries of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR).

-

A Modulator of Physicochemical Properties: It profoundly influences key drug-like properties such as solubility, acidity (pKa), and membrane permeability, which are critical for oral bioavailability and overall efficacy.[3]

Notably, this compound has been identified as a valuable starting point for developing CRTH2 receptor antagonists, which are instrumental in treating allergic diseases like asthma.[3] Understanding its fundamental physicochemical profile is, therefore, the foundational first step in its rational development into a viable drug candidate.

Core Physicochemical Properties: A Quantitative Overview

Precise physicochemical data is paramount for constructing predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models and for guiding formulation development. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and establish a baseline using data from the parent tetrahydrocarbazole structure.

| Property | Value | Source / Comment |

| IUPAC Name | This compound | - |

| CAS Number | 26088-66-4 | |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | [4] |

| Melting Point (°C) | Data not available. (Parent: 118-120 °C[5]) | The carboxylic acid group is expected to increase the melting point due to enhanced hydrogen bonding. |

| Boiling Point (°C) | Data not available. (Parent: 325-330 °C[5]) | Likely to decompose before boiling under atmospheric pressure. |

| Aqueous Solubility | Data not available. (Parent: Insoluble[5]) | The carboxylic acid group enhances solubility in polar solvents and aqueous bases.[3] |

| Acidity (pKa) | Data not available. | Expected pKa for the carboxylic acid is ~4-5. The N-H proton is weakly acidic (pKa ~17-18). |

| Lipophilicity (LogP) | Data not available. | The carboxylic acid will decrease the LogP relative to the parent compound, impacting membrane permeability. |

Deeper Dive into Key Physicochemical Parameters

Solid-State Properties: Melting Point and Crystallinity

The melting point is a crucial indicator of a compound's purity and the strength of its crystal lattice. For the parent compound, 1,2,3,4-tetrahydrocarbazole, a sharp melting point of 118-120 °C is reported, indicative of a well-defined crystalline solid.[5] For the 3-carboxylic acid derivative, we anticipate a significantly higher melting point.

Causality: The introduction of the carboxylic acid group facilitates strong intermolecular hydrogen bonding (dimerization), which requires more thermal energy to disrupt the crystal lattice compared to the parent structure. The planarity of the carbazole ring system also contributes to efficient crystal packing. Variations in melting point can indicate the presence of impurities or different polymorphic forms, a critical consideration in pharmaceutical development as polymorphs can have different solubilities and bioavailabilities.

Aqueous Solubility: The Gateway to Bioavailability

For oral drug delivery, a compound must first dissolve in the gastrointestinal fluids to be absorbed. The parent tetrahydrocarbazole is noted as being insoluble in water.[5] The carboxylic acid group of our target molecule dramatically alters this profile.

Causality: The carboxylic acid is ionizable. At pH values above its pKa, the group deprotonates to form a highly polar carboxylate anion (-COO⁻), which interacts favorably with water molecules, thereby increasing aqueous solubility. This pH-dependent solubility is a critical characteristic. For instance, a drug with a carboxylic acid group will have higher solubility in the more neutral-to-alkaline environment of the intestine compared to the highly acidic stomach.

Acidity (pKa): The Determinant of In-Vivo Charge State

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This compound has two ionizable protons:

-

The Carboxylic Acid Proton (-COOH): This is the most significant for physiological pH ranges. Based on similar aromatic carboxylic acids, its pKa is predicted to be in the range of 4 to 5.

-

The Indole N-H Proton: This proton is much less acidic, with a pKa analogous to the parent compound's value of ~17.8, and is not relevant at physiological pH.[5]

Causality: The pKa of the carboxylic acid dictates the compound's charge state in different body compartments. With a pKa of ~4.5, the compound will be predominantly in its neutral, more lipophilic form in the stomach (pH 1-2) but will switch to its charged, more water-soluble anionic form in the blood and intestines (pH ~7.4). This charge-switching behavior is fundamental to its absorption and distribution profile.

Lipophilicity (LogP): Balancing Solubility and Permeability

LogP, the logarithm of the partition coefficient between octanol and water, is the classical measure of a drug's lipophilicity ("greasiness"). It is a key predictor of a molecule's ability to cross biological membranes.

Causality: A delicate balance is required. The molecule must be lipophilic enough to partition into the lipid bilayers of cell membranes but hydrophilic enough to be soluble in the aqueous environment of the GI tract and blood. The neutral form of our compound is lipophilic, favoring membrane transport. However, at pH 7.4, the majority of the compound is in its ionized form, which has a much lower effective LogP (often referred to as LogD) and is less able to cross membranes passively. This interplay, governed by the pKa, is a cornerstone of the pH-partition hypothesis of drug absorption.

Authoritative Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Profiling

The following diagram outlines the logical flow for characterizing a new chemical entity like our target compound.

Caption: High-level workflow for physicochemical characterization.

Protocol: Melting Point Determination via Capillary Method

Principle: This method relies on visually observing the temperature range over which the crystalline solid transitions to a liquid phase when heated at a controlled rate. A sharp, narrow melting range typically indicates high purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-pulverized sample will pack poorly and lead to an artificially broad melting range.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tightly pack the sample by tapping the tube on a hard surface. This ensures uniform heat transfer.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be ≤ 2 °C.

Protocol: Aqueous Solubility via Shake-Flask Method (OECD 105)

Principle: This equilibrium-based method determines the saturation concentration of a compound in a specific solvent (here, a pH 7.4 phosphate buffer) by allowing the system to reach equilibrium and then measuring the concentration of the dissolved solute.

Methodology:

-

System Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4. This buffer mimics physiological pH and maintains a constant pH throughout the experiment.

-

Equilibration: Add an excess amount of the solid compound to a known volume of the pH 7.4 buffer in a sealed, screw-top glass vial. The presence of excess solid is crucial to ensure saturation is achieved.

-

Agitation: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) using a mechanical shaker or rotator for a minimum of 24 hours. A preliminary time-course experiment is advised to determine when equilibrium is reached (i.e., when the concentration of the dissolved solute no longer increases).

-

Phase Separation: Allow the vial to stand undisturbed (or centrifuge) until the excess solid has fully settled, leaving a clear supernatant. This step is critical to avoid aspirating solid particles, which would falsely inflate the measured concentration.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample as necessary and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The solubility is reported in units of mg/mL or µg/mL.

Protocol: pKa Determination via Potentiometric Titration

Principle: The compound is dissolved in a suitable solvent and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of high-purity water. If solubility is limited, a co-solvent like methanol or DMSO may be used, but the resulting pKa will be an apparent pKa (pKaapp) and must be reported as such.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add small, precise increments of a standardized NaOH solution (e.g., 0.1 M) using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The equivalence point (the point of steepest inflection) is most accurately determined by calculating the first derivative of the titration curve (ΔpH/ΔV).

-

The volume of titrant at the half-equivalence point is half that of the equivalence point.

-

The pKa is the pH value on the original titration curve that corresponds to this half-equivalence volume.

-

Conclusion and Future Directions

This compound is a compound of significant strategic value in pharmaceutical research. Its physicochemical profile is dominated by the interplay between the lipophilic carbazole core and the ionizable carboxylic acid group. This balance governs its solubility, permeability, and ultimately, its potential as a drug candidate. While publicly available experimental data on this specific molecule is limited, this guide provides the authoritative framework and experimental protocols necessary for its comprehensive characterization. The robust determination of its melting point, solubility, pKa, and LogP is a non-negotiable first step for any research program aiming to leverage this promising scaffold for the development of novel therapeutics.

References

-

Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. Available at: [Link]

-

Hökelek, T., et al. (2011). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. PubMed Central. Available at: [Link]

-

Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. PubMed Central. Available at: [Link]

-

Murugavel, S., et al. (2008). (PDF) 2,3,4,9-Tetrahydro-1H-carbazole. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. PubChem. Available at: [Link]

-

Unnia, A. A., & Parameswaran, K. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of the Indian Chemical Society. Available at: [Link]

-

Wikipedia. (2025). Tetrahydrocarbazole. Wikipedia. Available at: [Link]

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Tetrahydrocarbazole Scaffold - A Privileged Structure in Modern Drug Discovery

The 2,3,4,9-tetrahydro-1H-carbazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant pharmacological importance.[1][2] This tricyclic system, consisting of an indole ring fused to a cyclohexane ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of physiological effects.[2][3] Derivatives of this scaffold have been extensively explored and have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][4][5] This guide will delve into the established mechanisms of action of the broader class of tetrahydrocarbazole derivatives and, based on this foundational knowledge, propose a testable, hypothetical mechanism of action for the specific analogue, 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid.

Part 1: Established Mechanisms of Action of Tetrahydrocarbazole Derivatives

The therapeutic potential of tetrahydrocarbazole derivatives stems from their ability to modulate a variety of cellular pathways. The following sections summarize the key, evidence-based mechanisms of action for this versatile class of compounds.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Tetrahydrocarbazole derivatives have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines.[4][6] Their anticancer effects are not mediated by a single mechanism but rather through the simultaneous modulation of several key pathways involved in cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: A primary anticancer mechanism for many tetrahydrocarbazole derivatives is the induction of programmed cell death, or apoptosis.[2][4] This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2] This cascade of events leads to the activation of caspases, the executioner enzymes of apoptosis.[2]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4]

-

Enzyme Inhibition: Certain derivatives function as inhibitors of topoisomerases I and IIα, enzymes crucial for DNA replication and repair.[2] By inhibiting these enzymes, the compounds induce DNA damage, ultimately leading to cell death.[2] Furthermore, some tetrahydrocarbazoles act as histone deacetylase (HDAC) inhibitors.[4]

-

Inhibition of Angiogenesis: Some derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[7] This is often achieved by inhibiting vascular endothelial growth factor (VEGF).[4]

-

Modulation of Signaling Pathways: Tetrahydrocarbazoles can interfere with critical cancer-related signaling pathways by inhibiting pERK and pRb phosphorylation and modulating TNF-α levels.[4]

Anti-inflammatory Action: Targeting Key Mediators of Inflammation

The anti-inflammatory properties of tetrahydrocarbazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade.

-

COX and LOX Inhibition: The principal mechanism of anti-inflammatory action for many tetrahydrocarbazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[2] Some derivatives may also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes.[2]

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Emerging research has highlighted the neuroprotective potential of tetrahydrocarbazole derivatives, particularly in the context of Alzheimer's disease.

-

Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium signaling is a known factor in the pathogenesis of Alzheimer's disease. Certain tetrahydrocarbazoles have been shown to normalize aberrant calcium release from the endoplasmic reticulum.[2]

-

Reduction of Amyloid-beta (Aβ) Peptide Production: The accumulation of toxic Aβ peptides is a hallmark of Alzheimer's disease. Some tetrahydrocarbazole derivatives have been found to reduce the production of these peptides by inhibiting the activity of β-secretase (BACE1).[2]

Hypoglycemic Activity: A Novel Approach to Diabetes Management

Recent studies have identified a promising role for tetrahydrocarbazole derivatives as potential hypoglycemic agents.

-

AMPK Pathway Activation: An investigation into the mechanism of action of certain aza-tetrahydrocarbazole derivatives revealed that they may exert their hypoglycemic effects by activating the AMP-activated protein kinase (AMPK) pathway.[8] AMPK is a key regulator of cellular energy metabolism, and its activation can lead to increased glucose uptake and utilization.

Part 2: A Hypothetical Mechanism of Action for this compound

Hypothesis: this compound acts as a competitive inhibitor of a key metabolic enzyme, with the carboxylic acid group playing a crucial role in binding to the enzyme's active site.

Rationale: The carboxylic acid group is ionizable at physiological pH and can form strong ionic and hydrogen bonds with complementary residues (e.g., arginine, lysine, histidine) in a protein's binding pocket. This suggests that the compound may target an enzyme where a carboxylate-binding interaction is critical for substrate recognition or catalysis. Given the hypoglycemic activity observed in some tetrahydrocarbazole derivatives, enzymes involved in glucose metabolism are plausible targets.

A potential candidate is pyruvate dehydrogenase kinase (PDK) , an enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC). Inhibition of PDK would lead to the activation of PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation.

The proposed mechanism is illustrated in the following signaling pathway diagram:

Part 3: Experimental Validation - A Roadmap for Mechanistic Elucidation

To validate the proposed mechanism of action, a series of well-controlled experiments are necessary. The following protocols provide a detailed, step-by-step methodology for key assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of a candidate enzyme (e.g., PDK).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound to generate a dose-response curve.

-

Reconstitute recombinant human PDK enzyme according to the manufacturer's instructions.

-

Prepare the necessary assay buffer and substrate solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

-

Incubate for a pre-determined time at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Include appropriate controls (no enzyme, no substrate, vehicle control).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response model.

-

Cell-Based Assay for Glucose Uptake

Objective: To assess the effect of this compound on glucose uptake in a relevant cell line (e.g., HepG2 hepatocytes).

Protocol:

-

Cell Culture:

-

Culture HepG2 cells in a suitable medium until they reach the desired confluency.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Include a positive control (e.g., insulin) and a vehicle control.

-

-

Glucose Uptake Measurement:

-

Following treatment, incubate the cells with a fluorescently labeled glucose analog (e.g., 2-NBDG).

-

After the incubation period, wash the cells to remove any unincorporated 2-NBDG.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the cell number (e.g., by using a cell viability assay).

-

Calculate the fold change in glucose uptake relative to the vehicle control.

-

Perform statistical analysis to determine the significance of the observed effects.

-

The following workflow diagram illustrates the experimental validation process:

Part 4: Quantitative Data Summary

The following table summarizes hypothetical IC50 values for selected tetrahydrocarbazole derivatives against various targets, providing a comparative overview of their potency.

| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |

| Derivative A | Topoisomerase I | 5.2 | HCT116 | [Fictional] |

| Derivative B | COX-2 | 1.8 | - | [Fictional] |

| Derivative C | BACE1 | 0.9 | - | [Fictional] |

| Derivative D | PDK1 | 2.5 | - | [Hypothetical] |

Conclusion

The 2,3,4,9-tetrahydro-1H-carbazole scaffold represents a rich source of pharmacologically active compounds with diverse mechanisms of action. While the specific mechanism of this compound remains to be definitively elucidated, this guide has provided a comprehensive overview of the known activities of its structural class and has proposed a plausible, testable hypothesis centered on the inhibition of a key metabolic enzyme. The experimental protocols outlined herein offer a clear path forward for researchers to validate this hypothesis and further unravel the therapeutic potential of this intriguing molecule.

References

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]

-

Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(16), 2931-2953. [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). ResearchGate. [Link]

-

Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. (2021). Bioorganic Chemistry, 115, 105172. [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). Zenodo. [Link]

-

Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2022). Bentham Science. [Link]

-

Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 308-315. [Link]

-

Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (2012). Molecules, 17(10), 11986-11998. [Link]

-

Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). European Journal of Medicinal Chemistry, 277, 116755. [Link]

-

2,3,4,9-Tetrahydro-1H-carbazole. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2433. [Link]

Sources

- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wjarr.com [wjarr.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Profile of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The introduction of a carboxylic acid moiety at the 3-position endows the scaffold with unique physicochemical properties and versatile handles for synthetic elaboration, making 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid a molecule of significant interest in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on its roles as a CRTH2 receptor antagonist, and as a scaffold for the development of novel anticancer and antiviral agents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 36729-27-8 | [1] |

| Appearance | Solid | N/A |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis of the this compound Scaffold

The primary and most established method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde.

Conceptual Workflow for Fischer Indole Synthesis

Caption: Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This protocol describes a general procedure for the synthesis of the unsubstituted tetrahydrocarbazole core, which serves as a precursor to the 3-carboxylic acid derivative.

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol (for recrystallization)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, a mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.[2]

-

Redistilled phenylhydrazine (0.1 mol) is added dropwise to the heated mixture over a period of 30 minutes.[2]

-

The reaction mixture is then refluxed on a water bath for an additional 30 minutes.[2]

-

After reflux, the reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown-colored solid.[2]

-

The solid is collected by filtration and washed repeatedly with water.[2]

-

The crude product is recrystallized from methanol, with the addition of a small amount of decolorizing carbon, to yield the pure 2,3,4,9-tetrahydro-1H-carbazole.[2]

Note: The synthesis of the 3-carboxylic acid derivative specifically would require the use of a cyclohexanone derivative bearing a carboxylic acid or a precursor group at the appropriate position.

Biological Activity and Therapeutic Potential

CRTH2 Receptor Antagonism: A Promising Avenue for Allergic and Inflammatory Diseases

One of the most well-documented biological activities of 2,3,4,9-tetrahydro-1H-carbazole derivatives is their antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1] The CRTH2 receptor is a G protein-coupled receptor that plays a crucial role in the pathophysiology of allergic and inflammatory conditions such as asthma and rhinitis.[1]

Prostaglandin D2 (PGD2), released primarily from mast cells, is a key mediator in type 2 inflammatory responses. PGD2 binds to the CRTH2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] This binding event triggers a cascade of downstream signaling events that ultimately lead to the chemotaxis and activation of these cells, promoting the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13.[3] By blocking the binding of PGD2 to the CRTH2 receptor, this compound and its derivatives can effectively inhibit these pro-inflammatory processes.

Caption: CRTH2 Receptor Signaling Pathway.

1. Radioligand Binding Assay:

This assay is designed to determine the binding affinity of a test compound to the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Line: HEK293 cells stably expressing the human CRTH2 receptor.

-

Radioligand: [³H]PGD₂.

-

Procedure:

-

Prepare membranes from the CRTH2-expressing cells.

-

Incubate the cell membranes with a fixed concentration of [³H]PGD₂ and varying concentrations of the test compound (e.g., this compound).

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value from the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

2. Calcium Flux Assay:

This functional assay measures the ability of a test compound to inhibit the PGD2-induced increase in intracellular calcium levels.

-

Cell Line: CRTH2-expressing cells (e.g., HEK293-CRTH2).

-

Fluorescent Dye: A calcium-sensitive dye such as Fluo-4 AM.

-

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a known concentration of PGD2.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

A decrease in the fluorescence signal in the presence of the test compound indicates antagonist activity.

-

Anticancer Activity: A Scaffold for Novel Oncotherapeutics

The tetrahydrocarbazole scaffold is recognized for its significant potential in the development of novel anticancer agents.[1] Derivatives of this core structure have been shown to exhibit a range of anticancer activities through various mechanisms of action.

-

DNA Intercalation and Damage: Some carbazole derivatives are believed to exert their cytotoxic effects by intercalating into the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately inducing apoptosis.[2] Amide and thioamide-substituted tetrahydrocarbazole derivatives have demonstrated potential as DNA-damaging agents.[1]

-

Telomerase Inhibition: Certain carbazole-tethered triazole compounds have been identified as promising telomerase inhibitors.[1] Telomerase is an enzyme that is overexpressed in many cancer cells and is crucial for maintaining telomere length and enabling replicative immortality. Inhibition of telomerase can lead to telomere shortening, cell cycle arrest, and apoptosis.[1]

-

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often constitutively activated in many types of cancer and plays a key role in tumor cell proliferation, survival, and angiogenesis. Some carbazole derivatives have been shown to inhibit the STAT3 pathway, making it a promising target for anticancer drug development.[4]

Caption: Workflow for Anticancer Activity Evaluation.

Antiviral Activity: A Scaffold for Combating Viral Infections

Carbazole derivatives have also emerged as a promising class of antiviral agents, with activity reported against a range of viruses.[5]

The antiviral mechanisms of carbazole derivatives are diverse and often virus-specific. Some of the reported mechanisms include:

-

Inhibition of Viral Enzymes: Certain derivatives have been shown to inhibit key viral enzymes that are essential for replication. For example, some 2,3,4,9-tetrahydro-1H-carbazole derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[5]

-

Interference with Viral Entry: Some carbazole compounds may interfere with the early stages of viral infection, such as attachment to host cell receptors or fusion of the viral and cellular membranes.

-

Modulation of Host Factors: Antiviral activity can also be achieved by modulating host cell factors that are required for viral replication.

Conclusion

This compound represents a highly valuable and versatile scaffold in the field of drug discovery. Its demonstrated activity as a CRTH2 receptor antagonist highlights its potential for the development of novel therapeutics for allergic and inflammatory diseases. Furthermore, the amenability of the tetrahydrocarbazole core to synthetic modification provides a rich platform for the design and synthesis of new anticancer and antiviral agents with diverse mechanisms of action. The detailed experimental protocols and workflows provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of molecules.

References

- A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Chirality. 2025 Feb;37(2):e70021.

- Current status of carbazole hybrids as anticancer agents. (2025).

- 2,3,4,9-Tetrahydro-1H-carbazole - PMC - NIH. (n.d.).

- Carbazole Derivatives as STAT Inhibitors: An Overview - MDPI. (2021).

- Carbazole Derivatives as Antiviral Agents: An Overview - PMC. (2019).

- Carbazole Derivatives as Antiviral Agents: An Overview. (2019).

- A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (2024).

- Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro. (n.d.).

- Antiviral Activities of Carbazole Derivatives against Porcine Epidemic Diarrhea Virus In Vitro. (n.d.). MDPI.

- Carbazole Derivatives as Potential Antimicrobial Agents - MDPI. (n.d.).

- IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.).

- Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PubMed Central. (n.d.).

- Primary structure of CRTH2. The deduced amino acid sequence of CRTH2 is... | Download Scientific Diagram. (n.d.).

- Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Consider

- This compound - Benchchem. (n.d.).

- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)

- CRTH2/DP2-mediated effects beyond allergic inflammation and asthma;... (n.d.).

- Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - NIH. (2017).

- The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.).

- US8039474B2 - 2,3,4,9-tetrahydro-1H-carbazole derivatives as CRTH2 receptor antagonists - Google P

- WO2006070325A2 - 2,3,4,9-tetrahydro-1h-carbazole derivatives as crth2 receptor antagonists - Google P

- 6D26: Crystal structure of the prostaglandin D2 receptor CRTH2 with fevipiprant. (2018).

- Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PMC - NIH. (n.d.).

- Synthesis of Carbazole-1&3-Acids by using Suzuki coupling followed by Cadagon Reductive cycliz

- Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. (n.d.).

- Ethyl 1-oxo-1,2,3,4-tetrahydro-9H-carbazole-3-carboxyl

- (PDF) 2,3,4,9-Tetrahydro-1H-carbazole. (n.d.).

- In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Deriv

- DK1833791T3 - 2,3,4,9-tetrahydor-1H-carbazole derivatives as CRTH2 receptor antagonists - Google P

- 2,3,4,9-Tetrahydro-1H-carbazole - PMC - NIH. (n.d.).

- Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Deriv

- 1H-Carbazole, 2,3,4,9-tetrahydro- - the NIST WebBook. (n.d.).

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv

- Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses - NIH. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-3-carboxylic Acid Derivatives

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The inclusion of a carboxylic acid moiety at the 3-position provides a versatile synthetic handle, enabling the development of extensive compound libraries for structure-activity relationship (SAR) studies.[5] This guide provides a comprehensive overview of the primary synthetic strategies for constructing 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid and its derivatives, with a focus on the underlying mechanisms, experimental considerations, and modern catalytic advancements.

Introduction: The Significance of the Tetrahydrocarbazole Core

The tetrahydrocarbazole (THC) framework is a prominent heterocyclic motif found in a multitude of bioactive alkaloids and therapeutic agents.[2][3] Its rigid, tricyclic structure allows for precise spatial orientation of substituents, making it an ideal scaffold for targeting specific biological receptors. The carboxylic acid derivative, in particular, serves as a crucial intermediate for creating amides, esters, and other functional groups, significantly expanding the chemical space for drug discovery.[5] Derivatives have been investigated as selective acetylcholinesterase inhibitors for Alzheimer's disease, telomerase inhibitors for cancer therapy, and AcrB inhibitors to combat bacterial multidrug resistance.[5][6] This guide delves into the key synthetic methodologies that enable access to this valuable class of compounds.

Foundational Synthetic Strategy: The Fischer Indole Synthesis

The most established and widely utilized method for constructing the tetrahydrocarbazole skeleton is the Fischer indole synthesis.[5][7][8][9] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone.

Mechanism and Rationale

The synthesis of the this compound core via this method employs a substituted phenylhydrazine and a cyclohexanone derivative, specifically 4-oxocyclohexane-1-carboxylic acid or its ester equivalent. The reaction proceeds through several key steps:

-

Hydrazone Formation: Phenylhydrazine reacts with the cyclohexanone derivative to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[10][10]-Sigmatropic Rearrangement: This is the crucial bond-forming step. Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement (an aza-Cope rearrangement).

-

Rearomatization: The resulting intermediate loses a molecule of ammonia to regain aromaticity, forming the indole ring and yielding the final tetrahydrocarbazole product.[8][9]

The choice of acid catalyst is critical and can range from protic acids like acetic acid, hydrochloric acid, or sulfuric acid to Lewis acids.[7][9] Polyphosphoric acid (PPA) is also commonly used to drive the cyclization.[9]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the classical Fischer-Borsche reaction.[9]

Materials:

-

Phenylhydrazine hydrochloride

-

Ethyl 4-oxocyclohexanecarboxylate

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Hydroxide (for subsequent hydrolysis)

-

Hydrochloric Acid (for acidification)

Step 1: Cyclization

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine hydrochloride (1.0 eq) and ethyl 4-oxocyclohexanecarboxylate (1.1 eq) in glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

-

A solid precipitate of ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate will form.

-

Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acid, and dry.

-

The crude product can be purified by recrystallization from ethanol.[11]

Step 2: Hydrolysis

-

Suspend the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux until TLC analysis indicates complete consumption of the starting material (typically 3-6 hours).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated hydrochloric acid.

-

The desired this compound will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

Modern Synthetic Approaches

While the Fischer synthesis is robust, modern drug development often requires enantiomerically pure compounds. This has driven the development of catalytic asymmetric methods.

Catalytic Asymmetric Synthesis

The development of efficient methods for the enantioselective construction of the THC core is of significant interest.[1] One powerful approach is the chiral Lewis acid-catalyzed [3+3] annulation of 2-alkynylindoles with donor-acceptor (D-A) cyclopropanes. This one-pot reaction furnishes optically active tetrahydrocarbazoles in high yields and with excellent enantioselectivity (up to 94% ee).[10][12][13]

The proposed mechanism involves the chiral Lewis acid (e.g., a Cu(II) complex) catalyzing the ring-opening of the D-A cyclopropane. The C3 position of the indole then acts as a nucleophile, attacking the transient cyclopropane intermediate in a sterically controlled manner dictated by the chiral ligand, thereby establishing the stereochemistry of the final product.[12]

Caption: Figure 2: Workflow for Asymmetric Synthesis.

Alternative Ring-Forming Strategies

-

Nenitzescu Indole Synthesis: While more commonly used for 5-hydroxyindoles, the Nenitzescu reaction, which involves the condensation of a benzoquinone with a β-aminocrotonate, can be adapted to form carbazole derivatives.[14][15][16][17] The reaction of enamines derived from cyclohexane-1,3-diones with substituted 1,4-benzoquinones provides a route to functionalized carbazolones, which can be further modified.[14]

-

Palladium-Catalyzed C-H Activation/Buchwald-Hartwig Amination: Modern transition-metal catalysis offers powerful tools for C-N bond formation. A tandem palladium-catalyzed C-H activation and Buchwald-Hartwig amination sequence starting from 2-acetamidobiphenyls can produce substituted carbazoles under mild conditions.[18] While not directly forming the tetrahydro- derivative, this highlights advanced methods for constructing the core carbazole ring which can subsequently be reduced. Double intramolecular Buchwald-Hartwig amination has also been used to create the indolo[2,3-b]carbazole core structure.[19]

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid at the C-3 position is a cornerstone for generating chemical diversity. Standard organic transformations can be applied to create a wide range of derivatives for SAR exploration.

-

Amide Formation: Coupling the carboxylic acid with a diverse set of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) yields a library of amides.

-

Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide under basic conditions produces various esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like LiAlH₄ or BH₃-THF. This alcohol can then be further functionalized.

Caption: Figure 3: Derivatization Pathways.

Comparative Summary of Synthetic Methods

| Method | Key Reagents | Catalyst | Key Features | Chirality Control |

| Fischer Indole Synthesis | Phenylhydrazine, 4-Oxocyclohexanecarboxylate | H+, Lewis Acid | Robust, scalable, widely applicable.[5][9] | Achiral product unless chiral auxiliaries or catalysts are used. |

| Asymmetric [3+3] Annulation | 2-Alkynylindole, D-A Cyclopropane | Chiral Lewis Acid (e.g., Cu(II)) | One-pot, high yields, excellent enantioselectivity.[12][13] | Catalyst-controlled, high ee. |

| Nenitzescu Synthesis | Enamine of Cyclohexanedione, Benzoquinone | Acid/Thermal | Access to hydroxylated carbazole systems.[14][15] | Generally produces racemic mixtures. |

| Pd-Catalyzed Cyclization | Substituted Biphenyls | Pd catalyst, Ligand, Base | Mild conditions, good functional group tolerance.[18] | Possible with chiral ligands, but less common for this specific core. |

Conclusion

The synthesis of this compound derivatives is a cornerstone of modern medicinal chemistry. While the classical Fischer indole synthesis remains a powerful and reliable method for accessing the core scaffold, advancements in asymmetric catalysis have opened the door to the efficient, enantioselective synthesis of chiral derivatives. The strategic placement of the carboxylic acid handle provides an invaluable tool for researchers, allowing for extensive derivatization to probe biological targets and optimize pharmacokinetic properties. The continued development of novel synthetic routes will undoubtedly fuel the discovery of next-generation therapeutics based on this versatile and potent chemical scaffold.

References

- Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chemical Communications (RSC Publishing).

- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. PMC - NIH.

- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. PubMed - NIH. (2015-08-21).

- This compound. Benchchem.

- Liu, Q.-J., Yan, W.-G., Wang, L., Zhang, X. P., & Tang, Y. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Digital Commons @ USF. (2015).

- ChemInform Abstract: One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. ResearchGate. (2015-08-07).

- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amination. J. Am. Chem. Soc. (2005).

- Littell, R., Morton, G. O., & Allen, Jr., G. R. Mechanism of the Nenitzescu indole synthesis and its utilization for the preparation of carbazoles. Journal of the American Chemical Society.

- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors.

- Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. (2025-04-16).

- Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Publications. (2014-06-11).

- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. PMC - NIH.

- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024-03-24).

- Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). PMC - NIH. (2014-06-20).

- Reed, G. W. B., Cheng, P. T. W., & McLean, S. The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Can. J. Chem. (1982).

- Nenitzescu indole synthesis. Wikipedia.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.

- Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd.

- Littell, R., Morton, G. O., & Allen Jr., G. R. Mechanism of the Nenitzescu indole synthesis and its utilization for the preparation of carbazoles. Journal of the American Chemical Society.

- Nenitzescu Indole Synthesis. SynArchive.

- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry - ACS Publications.

- Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. (2023-03-07).

- Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). PubMed. (2014-06-20).

- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022-01-04).

- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. ACG Publications. (2013-03-05).

- Aerobic C–H amination of tetrahydrocarbazole derivatives via photochemically generated hydroperoxides. Organic & Biomolecular Chemistry (RSC Publishing). (2013-05-14).

- 2,3,4,9-Tetrahydro-1H-carbazole. PMC - NIH.

- 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE.

- Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Taylor & Francis Online.

- 1,2,3,4-tetrahydrocarbazole. Organic Syntheses Procedure.

- Yaqub, G., Hamid, A., Rasool, A., Iqbal, M., Sadiq, Z., Masood, R., Babar, M., & Batool, R. Eco-friendly Synthesis of Functionalized Tetrahydrocarbazoles. (2013-12-26).

- Chakroborty, S., & Panda, P. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. ResearchGate.

- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Zenodo. (2024-11-17).

Sources

- 1. Catalytic asymmetric synthesis of tetrahydrocarbazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. zenodo.org [zenodo.org]

- 5. benchchem.com [benchchem.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. scribd.com [scribd.com]

- 9. wjarr.com [wjarr.com]

- 10. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles" by Qiong-Jie Liu, Wen-Guang Yan et al. [digitalcommons.usf.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. synarchive.com [synarchive.com]

- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities. This technical guide focuses on the therapeutic potential of a specific derivative, 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, and its related analogues. We synthesize current research to elucidate its most promising therapeutic targets, spanning oncology, inflammation, and neurodegenerative diseases. This document provides an in-depth analysis of the mechanisms of action, outlines detailed experimental protocols for target validation, and presents a forward-looking perspective on the translational potential of this chemical entity. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future investigations and accelerate the journey from bench to bedside.

Introduction: The Tetrahydrocarbazole Scaffold in Modern Drug Discovery

The tetrahydrocarbazole (THC) moiety is a tricyclic heterocyclic system that has garnered immense interest from the scientific community.[1][2] This structure is a recurring motif in a wide range of pharmacologically active alkaloids and has been successfully integrated into approved pharmaceuticals for diverse indications.[3][4][5] Its rigid, fused-ring system provides a unique three-dimensional geometry that can be strategically modified, allowing medicinal chemists to fine-tune physicochemical properties and achieve high-affinity interactions with specific biological targets.[6]

The versatility of the THC scaffold is demonstrated by its derivatives' broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][2][7] The addition of a carboxylic acid functional group at the 3-position, as in this compound, introduces a key interaction point (a hydrogen bond donor/acceptor and a potential salt-forming group) that can significantly influence target binding and pharmacokinetic properties. This guide will explore the key therapeutic avenues for this compound class, grounded in mechanistic insights and validated experimental data.

Emerging Therapeutic Targets and Mechanisms of Action

Based on extensive analysis of the THC scaffold and its derivatives, three primary areas of therapeutic intervention have been identified: oncology, inflammation, and neurodegeneration. The carboxylic acid moiety is hypothesized to enhance interaction with specific enzyme active sites or receptors within these pathways.

Anti-Cancer Applications

The THC nucleus is a well-established pharmacophore in oncology.[3][4] Derivatives have been shown to mediate their anticancer effects through a multitude of pathways, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][5][8]

2.1.1 Putative Target: Histone Deacetylases (HDACs)

-

Mechanism of Action: HDAC enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs restores normal gene expression, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The carboxylic acid group of the title compound is a key structural feature, potentially acting as a zinc-binding group to chelate the zinc ion in the active site of HDAC enzymes, a common mechanism for many known HDAC inhibitors. Tetrahydrocarbazole derivatives have been previously implicated as potential HDAC inhibitors.[3]

-

Therapeutic Rationale: HDAC inhibitors are a validated class of anti-cancer drugs. The development of novel THC-based HDAC inhibitors could offer improved isoform selectivity and better safety profiles.

2.1.2 Putative Target: Telomerase

-

Mechanism of Action: Telomerase is a reverse transcriptase that maintains telomere length, enabling the replicative immortality of cancer cells. Inhibition of this enzyme leads to telomere shortening and eventual cell death. THC derivatives tethered to other heterocyclic systems, like triazoles, have been shown to inhibit telomerase activity, arrest the cell cycle, and induce apoptosis in breast cancer cells.[9] In silico docking studies suggest a favorable binding energy of these compounds towards the telomerase reverse transcriptase (TERT) subunit.[9]

-

Therapeutic Rationale: Telomerase is expressed in the vast majority of human cancers but not in most somatic cells, making it a highly attractive and specific target for cancer therapy.

Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, autoimmune disorders, and cancer.[10][11] THC derivatives have shown significant promise as anti-inflammatory agents, largely through the modulation of the arachidonic acid cascade.[10][11]

2.2.1 Primary Target: Cyclooxygenase-2 (COX-2)

-

Mechanism of Action: The cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Many THC derivatives have been designed based on the structure of indomethacin, a known NSAID, and have been shown to be potent and selective COX-2 inhibitors.[10][11] The carboxylic acid group is crucial for mimicking the binding of the natural substrate, arachidonic acid, within the COX active site.

-

Therapeutic Rationale: Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy. Novel THC-based inhibitors could provide improved efficacy and safety. The link between COX-2, inflammation, and cancer also suggests a dual-action potential for these compounds.[11]

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and protein aggregation.[7][12] Carbazole-based compounds have emerged as promising multi-target agents for these complex disorders.[13][14]

2.3.1 Primary Target: Cholinesterases (AChE and BChE)

-

Mechanism of Action: In Alzheimer's disease, cognitive decline is linked to a deficit in the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the synaptic levels of acetylcholine, providing symptomatic relief. Various 2,3,4,9-tetrahydro-1H-carbazole derivatives have been synthesized and evaluated as selective AChE inhibitors, showing potential as leads for anti-Alzheimer's agents.[15]

-

Therapeutic Rationale: Cholinesterase inhibition is a clinically validated approach for the symptomatic treatment of Alzheimer's disease.

2.3.2 Multi-Target Paradigm in Neurodegeneration

The complex pathophysiology of neurodegenerative diseases necessitates a multi-target approach.[7] Carbazole derivatives have demonstrated a range of relevant activities beyond cholinesterase inhibition, including:

-

Inhibition of β-secretase (BACE-1): This enzyme is crucial for the production of amyloid-β (Aβ) peptides, which form the toxic plaques in Alzheimer's brains.[7][16]

-

Inhibition of Aβ Aggregation: Several carbazole hybrids have been shown to prevent or disaggregate the formation of Aβ fibrils.[12][14]

-

Antioxidant Activity: The carbazole nucleus can scavenge free radicals, protecting neurons from oxidative stress, a common pathological feature.[7]

Methodologies for Target Identification and Validation

Rigorous experimental validation is paramount in drug discovery. This section provides detailed, step-by-step protocols for key assays to investigate the interaction of this compound with its putative targets.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of a test compound against purified COX-2 enzyme.

3.1.1 Principle The peroxidase activity of COX is utilized. In the presence of a heme cofactor, the enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by PGG₂, the product of the cyclooxygenase reaction. The rate of color development is proportional to enzyme activity and is measured spectrophotometrically.

3.1.2 Step-by-Step Methodology

-